In-Depth Technical Guide to Pyrocatechol Monoglucoside
In-Depth Technical Guide to Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside, a phenolic glycoside of interest to the scientific community. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a format tailored for researchers and professionals in drug development.
Chemical Identity and Nomenclature
Pyrocatechol monoglucoside is a glycoside formed from pyrocatechol (a benzenediol) and a glucose molecule.
IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol[1]
Synonyms:
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Pyrocatechol-O-β-D-glucopyranoside[1]
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2-(β-D-glucopyranosyloxy)phenol
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o-Hydroxyphenyl β-D-glucoside[1]
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Pyrocatecholmonoglucoside[1]
CAS Number: 2400-71-7
Chemical Structure:
Caption: Chemical structure of Pyrocatechol Monoglucoside.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of pyrocatechol monoglucoside is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 163-164 °C | |
| Solubility | Soluble in water, methanol, and ethanol (B145695). | |
| Purity | >98% (as per commercial suppliers) |
Experimental Protocols
This section provides detailed methodologies for the isolation of pyrocatechol monoglucoside from natural sources, as described in the scientific literature.
Isolation from Itoa orientalis
Pyrocatechol monoglucoside has been isolated from the bark, twigs, and leaves of Itoa orientalis. The general protocol for the extraction and isolation of phenolic glycosides from this plant is as follows:
Protocol:
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Extraction:
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The air-dried and powdered plant material (bark, twigs, and leaves) of I. orientalis is extracted with 80% ethanol at room temperature.
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The resulting extract is concentrated under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and then partitioned successively with chloroform (B151607), ethyl acetate, and n-butanol.
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The n-butanol fraction, which contains the phenolic glycosides, is concentrated under reduced pressure.
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Chromatographic Separation:
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The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.
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Fractions containing similar compounds (as monitored by thin-layer chromatography) are combined.
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Further purification is achieved by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and octadecylsilyl (ODS) silica gel (eluting with a methanol-water gradient).
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Identification:
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The structure of the isolated pyrocatechol monoglucoside is confirmed by comparison of its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with previously reported values.
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Workflow Diagram:
Caption: Experimental workflow for the isolation of pyrocatechol monoglucoside.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of pyrocatechol monoglucoside. The following are the expected spectral characteristics based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals corresponding to the four protons on the pyrocatechol ring, typically observed in the region of δ 6.5-7.5 ppm. The splitting pattern will be complex due to ortho and meta couplings.
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Anomeric Proton: A characteristic doublet for the anomeric proton (H-1') of the glucose unit, typically found around δ 4.5-5.0 ppm with a large coupling constant (J ≈ 7-8 Hz) indicative of a β-anomeric configuration.
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Sugar Protons: A series of multiplets for the remaining glucose protons (H-2' to H-6'), generally resonating between δ 3.0-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Six signals for the carbons of the pyrocatechol ring, with the two oxygen-bearing carbons appearing at lower field (typically δ 140-150 ppm).
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Anomeric Carbon: The anomeric carbon (C-1') signal is characteristically found around δ 100-105 ppm.
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Sugar Carbons: The other five glucose carbons (C-2' to C-6') will resonate in the region of δ 60-80 ppm.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 271.08 or the sodium adduct [M+Na]⁺ at m/z 295.08.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of pyrocatechol monoglucoside. However, based on the activities of structurally related phenolic glycosides and the aglycone, pyrocatechol, the following potential areas of interest for future research can be proposed:
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Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.
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Anti-inflammatory Effects: Many natural phenolic glycosides exhibit anti-inflammatory activity.
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Enzyme Inhibition: The pyrocatechol moiety is a known structural motif in various enzyme inhibitors.
Further research is required to elucidate the specific biological functions and mechanisms of action of pyrocatechol monoglucoside. A logical workflow for such an investigation is presented below.
Logical Relationship Diagram:
Caption: Proposed workflow for investigating the biological activity of pyrocatechol monoglucoside.
